molecular formula C7H15N7S2 B12816280 2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide

2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide

Cat. No.: B12816280
M. Wt: 261.4 g/mol
InChI Key: CGTLSIBVVAHATQ-JLYPQOKGSA-N
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Description

2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazine derivatives

Preparation Methods

The synthesis of 2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide typically involves the condensation of hydrazine derivatives with carbonothioyl compounds. One common synthetic route includes the reaction of diacetylmonoximehydrazone with m-hydroxybenzaldehyde in a 1:1 molar ratio . The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired compound. Industrial production methods may involve similar condensation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

2-(3-(2-(Hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide can be compared with other similar compounds, such as butan-2-ylidene benzohydrazides and 3-(hydroxyimino)butan-2-ylidene hydrazinylidene methyl phenol . These compounds share similar structural features and functional groups, but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C7H15N7S2

Molecular Weight

261.4 g/mol

IUPAC Name

1-amino-3-[(E)-[(3E)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea

InChI

InChI=1S/C7H15N7S2/c1-4(11-13-6(15)9-3)5(2)12-14-7(16)10-8/h8H2,1-3H3,(H2,9,13,15)(H2,10,14,16)/b11-4+,12-5+

InChI Key

CGTLSIBVVAHATQ-JLYPQOKGSA-N

Isomeric SMILES

C/C(=N\NC(=S)NC)/C(=N/NC(=S)NN)/C

Canonical SMILES

CC(=NNC(=S)NC)C(=NNC(=S)NN)C

Origin of Product

United States

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